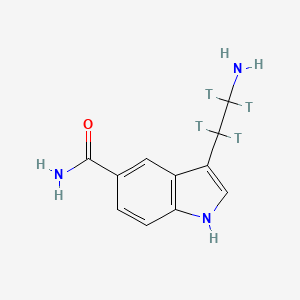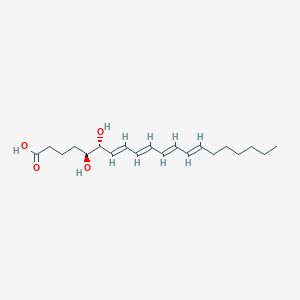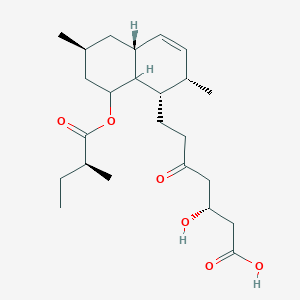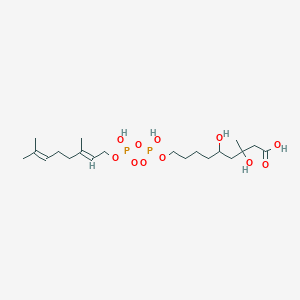
Tritiated 5-carbamidotryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]5-carboxamidotryptamine is a tritiated derivative of 5-carboxamidotryptamine, a tryptamine closely related to the neurotransmitter serotonin. It acts as a non-selective, high-affinity full agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors . This compound is primarily used in scientific research to study serotonin receptor functions and interactions.
Preparation Methods
The synthesis of [3H]5-carboxamidotryptamine involves the tritiation of 5-carboxamidotryptamine. The process typically includes the following steps:
Synthesis of 5-carboxamidotryptamine: This involves the reaction of tryptamine with a carboxylating agent under controlled conditions.
Industrial production methods for [3H]5-carboxamidotryptamine are not widely documented, as it is primarily produced in research laboratories for scientific purposes.
Chemical Reactions Analysis
[3H]5-carboxamidotryptamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3H]5-carboxamidotryptamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Receptor Binding Studies: It is used to study the binding characteristics of serotonin receptors, helping to understand their functions and interactions.
Neurotransmitter Research: It aids in the study of serotonin’s role in neurotransmission and its effects on various biological processes.
Drug Development: It is used in the development and testing of new drugs targeting serotonin receptors, including antidepressants and antipsychotics.
Mechanism of Action
[3H]5-carboxamidotryptamine exerts its effects by binding to serotonin receptors, specifically 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. These events include the inhibition of adenylyl cyclase activity and the modulation of neurotransmitter release . The molecular targets and pathways involved are primarily related to the serotonin signaling pathway.
Comparison with Similar Compounds
[3H]5-carboxamidotryptamine is similar to other serotonin receptor agonists, such as:
5-carboxamidotryptamine: The non-tritiated form of [3H]5-carboxamidotryptamine, which also acts as a high-affinity agonist at serotonin receptors.
Serotonin: The natural ligand for serotonin receptors, which has a similar binding profile but is not radiolabeled.
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A selective agonist for the 5-HT1A receptor.
The uniqueness of [3H]5-carboxamidotryptamine lies in its tritiated form, which allows for the study of receptor binding and interactions using radiolabeling techniques.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
211.27 g/mol |
IUPAC Name |
3-(2-amino-1,1,2,2-tetratritioethyl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15)/i3T2,4T2 |
InChI Key |
WKZLNEWVIAGNAW-DOMYTETQSA-N |
Isomeric SMILES |
[3H]C([3H])(C1=CNC2=C1C=C(C=C2)C(=O)N)C([3H])([3H])N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol](/img/structure/B10773237.png)

![(3R,6E)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773250.png)


![{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)

![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-4,7-dihydroxy-6-(11-phenoxyundecoxy)-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773280.png)
![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B10773295.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)
![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-(2-methylamino-2-oxoethyl)-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773312.png)

![[3H]sumatriptan](/img/structure/B10773331.png)
